3-Ethoxycarbonyl-3'-nitrobenzophenone
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Description
“3-Ethoxycarbonyl-3’-nitrobenzophenone” is a chemical compound with the CAS Number: 890098-29-0 . It has a molecular weight of 299.28 and its IUPAC name is ethyl 3- (3-nitrobenzoyl)benzoate . The compound is used extensively in scientific research due to its unique properties.
Molecular Structure Analysis
The molecular formula of “3-Ethoxycarbonyl-3’-nitrobenzophenone” is C16H13NO5 . The InChI Code is 1S/C16H13NO5/c1-2-22-16(19)13-7-3-5-11(9-13)15(18)12-6-4-8-14(10-12)17(20)21/h3-10H,2H2,1H3 .
Scientific Research Applications
Synthesis of Derivatives
A study by Havaldar, Bhise, and Burudkar (2004) detailed the synthesis of various derivatives from compounds related to 3-Ethoxycarbonyl-3'-nitrobenzophenone. They explored the Knoevenagel reaction involving methoxy-5-nitrobenzaldehyde and malonic acid, leading to a series of derivatives with antibacterial properties against various strains like S. aureus and E. coli (Havaldar, Bhise, & Burudkar, 2004).
Structural Studies and Transformations
Kharizomenova et al. (1984) investigated the oxidation of 2-acylamino-3-ethoxycarbonyl-4,5,6,7-tetrahydrobenzo[b]thiophenes, a derivative of 3-Ethoxycarbonyl-3'-nitrobenzophenone, to produce 7-oxotetrahydrobenzo[b]thiophenes. They used these compounds for further syntheses and structural elucidation through chemical and spectral methods (Kharizomenova, Kapustina, Grinev, Sheinker, & Alekseeva, 1984).
Stereochemistry and Optical Isomerism
Narayanan, Selvarajan, and Swaminathan (1968) explored the stereochemistry of hindered benzophenones, including compounds related to 3-Ethoxycarbonyl-3'-nitrobenzophenone. They demonstrated the existence of optical isomerism in these compounds due to steric interactions, a significant finding in stereochemistry (Narayanan, Selvarajan, & Swaminathan, 1968).
Radical-Radical Coupling Research
Manthey, Pyne, and Truscott (1990) conducted research on the radical-radical coupling products of 3-hydroxyanthranilic acid with various phenols, including 3-Ethoxycarbonyl-3'-nitrobenzophenone derivatives. Their work provided insights into the chemical reactions and structures involved in this process (Manthey, Pyne, & Truscott, 1990).
Catalytic Activity in Oxidation Processes
Saka, Çakır, Bıyıklıoğlu, and Kantekin (2013) synthesized new phthalocyanine complexes derived from 3-Ethoxycarbonyl-3'-nitrobenzophenone. They explored their catalytic activity in the oxidation of cyclohexene, demonstrating the potential application of these compounds in industrial oxidation processes (Saka, Çakır, Bıyıklıoğlu, & Kantekin, 2013).
Application in Spectrophotometric Analysis
Khedr (2006) developed a spectrophotometric method for the determination of nickel(II) using triazolylazo dyes derived from 3-Ethoxycarbonyl-3'-nitrobenzophenone. This method is sensitive and specific, demonstrating the utility of these compounds in analytical chemistry (Khedr, 2006).
properties
IUPAC Name |
ethyl 3-(3-nitrobenzoyl)benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO5/c1-2-22-16(19)13-7-3-5-11(9-13)15(18)12-6-4-8-14(10-12)17(20)21/h3-10H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWKDJQQHAVHZIZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=C1)C(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30641521 |
Source
|
Record name | Ethyl 3-(3-nitrobenzoyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30641521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethoxycarbonyl-3'-nitrobenzophenone | |
CAS RN |
890098-29-0 |
Source
|
Record name | Ethyl 3-(3-nitrobenzoyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30641521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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